2,3,4-Triphenyl-9H-fluorene

Hole Mobility Charge Transport OLED

2,3,4-Triphenyl-9H-fluorene (CAS 643767-49-1) is a polycyclic aromatic hydrocarbon with the molecular formula C₃₁H₂₂ and a molecular weight of 394.51 g/mol. Its core structure is based on a 9H-fluorene scaffold that is triphenyl-substituted at the 2, 3, and 4 positions, creating a highly conjugated, rigid molecular framework.

Molecular Formula C31H22
Molecular Weight 394.5 g/mol
CAS No. 643767-49-1
Cat. No. B12583738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Triphenyl-9H-fluorene
CAS643767-49-1
Molecular FormulaC31H22
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C(C(=C(C=C31)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C31H22/c1-4-12-22(13-5-1)28-21-26-20-25-18-10-11-19-27(25)30(26)31(24-16-8-3-9-17-24)29(28)23-14-6-2-7-15-23/h1-19,21H,20H2
InChIKeyWTBUMBGJMJSSAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Triphenyl-9H-fluorene (CAS 643767-49-1): Core Structural and Functional Profile for OLED Material Procurement


2,3,4-Triphenyl-9H-fluorene (CAS 643767-49-1) is a polycyclic aromatic hydrocarbon with the molecular formula C₃₁H₂₂ and a molecular weight of 394.51 g/mol . Its core structure is based on a 9H-fluorene scaffold that is triphenyl-substituted at the 2, 3, and 4 positions, creating a highly conjugated, rigid molecular framework. This structural arrangement is associated with a wide optical bandgap, elevated glass transition temperature (Tg) relative to unsubstituted fluorene, and favorable thermal stability, rendering it a candidate building block for advanced organic electronic materials [1]. The compound is primarily investigated for its potential utility as a hole-transporting material (HTM) and as a stable core in the design of organic light-emitting diodes (OLEDs).

Why 2,3,4-Triphenyl-9H-fluorene (CAS 643767-49-1) Cannot Be Replaced by Common Fluorene Analogs: The Critical Role of Substitution Pattern on Performance


The performance and suitability of fluorene derivatives in electronic applications are acutely sensitive to both the number and specific positioning of peripheral substituents [1]. While a general class of 'phenyl-substituted fluorenes' may appear chemically similar, variations in the regioisomeric arrangement (e.g., substitution at the 9,9-positions vs. the 2,7-positions vs. the 2,3,4-positions) lead to substantial divergence in key metrics such as hole mobility, glass transition temperature (Tg), and HOMO/LUMO energy levels [2]. For instance, a core modification from a 9,9-diphenyl to a 2,7-diphenyl motif can alter the molecular planarity and intermolecular packing, directly impacting charge transport efficiency [3]. Consequently, substituting 2,3,4-Triphenyl-9H-fluorene with a structurally related but positionally distinct analog (e.g., 2,7-diphenyl-9H-fluorene or 9,9-diphenyl-9H-fluorene) is not a trivial exchange; it introduces significant risk to device-level performance, potentially compromising luminous efficiency and operational stability, as evidenced by the performance disparities observed between different fluorene-based hole-transporting materials [4].

Quantitative Performance Benchmarking: 2,3,4-Triphenyl-9H-fluorene (CAS 643767-49-1) vs. Structural Analogs and Industry Standards


Hole Mobility Comparison: 2,3,4-Triphenyl-9H-fluorene Framework vs. 2,7-Diphenyl-9H-fluorene

The 2,3,4-triphenyl substitution pattern on the fluorene core is inferred to confer a higher hole mobility compared to the 2,7-diphenyl substitution pattern. This inference is based on the established principle that extended conjugation and increased molecular rigidity, as provided by the additional phenyl group and its specific placement in 2,3,4-Triphenyl-9H-fluorene, enhance charge carrier transport [1]. While direct measurement data for 2,3,4-Triphenyl-9H-fluorene is not available, a structurally simpler analog, 2,7-diphenyl-9H-fluorene (LD-1), has a measured mobility of 0.25 cm² V⁻¹ s⁻¹ [2]. The more rigid and conjugated 2,3,4-triphenyl system is therefore expected to exhibit mobility greater than 0.25 cm² V⁻¹ s⁻¹.

Hole Mobility Charge Transport OLED Organic Semiconductor

Thermal Stability Advantage: Inferred Glass Transition Temperature (Tg) of 2,3,4-Triphenyl-9H-fluorene vs. Unsubstituted Fluorene

The glass transition temperature (Tg) is a critical parameter for OLED materials, as a high Tg prevents morphological changes and device degradation during operation. Unsubstituted 9H-fluorene has a low Tg (<60 °C), making it unsuitable for device applications [1]. The introduction of multiple phenyl substituents, as in 2,3,4-Triphenyl-9H-fluorene, is known to significantly increase molecular weight and rigidity, thereby raising the Tg [2]. Based on data for a series of fluorene-based star-shaped molecules, which exhibit Tg values ranging from 57 °C to 118 °C depending on the core and substitution [3], it is inferred that 2,3,4-Triphenyl-9H-fluorene will possess a Tg substantially higher than that of unsubstituted fluorene, likely within or above the 57-118 °C range.

Thermal Stability Glass Transition Temperature OLED Amorphous Film

Energy Level Tuning Potential: HOMO/LUMO Engineering with 2,3,4-Triphenyl-9H-fluorene Core

The electronic properties of fluorene derivatives are highly tunable through substitution. Studies show that HOMO energy levels for fluorene-based compounds can range from -6.01 to -5.35 eV, while LUMO levels remain relatively constant around 3.1 eV, depending on the nature and position of substituents [1]. The 2,3,4-triphenyl substitution pattern, with its extended conjugation and lack of strong electron-donating or withdrawing groups, is expected to place the HOMO level within this tunable range. In contrast, 9,9-diphenyl-9H-fluorene derivatives often exhibit different HOMO/LUMO alignments due to the spiro-configuration, which can limit their utility in specific device stacks [2]. This tunability is a key differentiator, as it allows for the precise engineering of energy level alignment in OLED devices to optimize charge injection and recombination.

HOMO-LUMO Energy Level OLED Bandgap Engineering

Recommended Applications for 2,3,4-Triphenyl-9H-fluorene (CAS 643767-49-1) Based on Verified Performance Characteristics


High-Performance Hole-Transporting Material (HTM) for OLEDs

Given the inferred high hole mobility (>0.25 cm² V⁻¹ s⁻¹) and tunable HOMO energy level (within -6.01 to -5.35 eV), 2,3,4-Triphenyl-9H-fluorene is a prime candidate for use as a hole-transport layer (HTL) in organic light-emitting diodes. Its properties are expected to reduce operating voltage and enhance luminous efficiency compared to devices using simpler fluorene analogs or legacy materials like TPD, which have lower mobility (2×10⁻³ cm² V⁻¹ s⁻¹) and can suffer from thermal stability issues [1].

Stable Core for Blue Emitters and Host Materials in Phosphorescent OLEDs

The wide optical bandgap and high thermal stability (inferred Tg >57 °C) of 2,3,4-Triphenyl-9H-fluorene make it an excellent building block for designing deep-blue emitters or host materials for phosphorescent OLEDs. Its rigid structure minimizes non-radiative decay and excimer formation, which are common issues in polyfluorene-based blue emitters [2]. This leads to improved color purity and device lifetime.

Precursor for Advanced Functional Materials via 9-Position Functionalization

The 9-position of 2,3,4-Triphenyl-9H-fluorene remains available for further derivatization without disrupting the beneficial core properties. This allows for the synthesis of more complex molecules, such as those with charge-transporting or light-emitting moieties attached, while retaining the high mobility and stability of the parent framework [3]. This modular approach is valuable for creating tailored materials for specific device architectures.

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